2-Naphthalenecarboxylic acid, 6-(chlorocarbonyl)-, methyl ester
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Overview
Description
2-Naphthalenecarboxylic acid, 6-(chlorocarbonyl)-, methyl ester is a chemical compound with the molecular formula C13H9ClO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both ester and acyl chloride functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 6-(chlorocarbonyl)-, methyl ester typically involves the chlorination of methyl naphthalene-2-carboxylate. One common method includes the reaction of methyl naphthalene-2-carboxylate with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
Methyl naphthalene-2-carboxylate+SOCl2→Methyl 6-(chlorocarbonyl)naphthalene-2-carboxylate+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The reaction is typically carried out in the presence of a catalyst to ensure complete conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 6-(chlorocarbonyl)-, methyl ester undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the acyl chloride group under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Alcohols: Formed by reduction.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 6-(chlorocarbonyl)-, methyl ester has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.
Material Science: Utilized in the preparation of polymers and advanced materials.
Chemical Biology: Employed in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 6-(chlorocarbonyl)-, methyl ester primarily involves its reactivity towards nucleophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic applications to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-(chlorosulfonyl)naphthalene-2-carboxylate: Similar structure but contains a sulfonyl chloride group instead of an acyl chloride group.
Methyl 6-(bromocarbonyl)naphthalene-2-carboxylate: Contains a bromocarbonyl group instead of a chlorocarbonyl group.
Methyl 6-(fluorocarbonyl)naphthalene-2-carboxylate: Contains a fluorocarbonyl group instead of a chlorocarbonyl group.
Uniqueness
2-Naphthalenecarboxylic acid, 6-(chlorocarbonyl)-, methyl ester is unique due to its specific reactivity profile. The presence of the chlorocarbonyl group makes it highly reactive towards nucleophiles, allowing for the formation of a wide range of derivatives. This reactivity is not as pronounced in similar compounds with different halogen substituents, making this compound particularly valuable in synthetic chemistry.
Properties
CAS No. |
69008-41-9 |
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Molecular Formula |
C13H9ClO3 |
Molecular Weight |
248.66 g/mol |
IUPAC Name |
methyl 6-carbonochloridoylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H9ClO3/c1-17-13(16)11-5-3-8-6-10(12(14)15)4-2-9(8)7-11/h2-7H,1H3 |
InChI Key |
HZCPEPKCSGZBBI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)Cl |
Origin of Product |
United States |
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